molecular formula C16H17N5O B11832241 (6-Amino-7h-purin-7-yl)(2,3,5,6-tetramethylphenyl)methanone CAS No. 36855-76-2

(6-Amino-7h-purin-7-yl)(2,3,5,6-tetramethylphenyl)methanone

Cat. No.: B11832241
CAS No.: 36855-76-2
M. Wt: 295.34 g/mol
InChI Key: URSBXJCNRRKKLS-UHFFFAOYSA-N
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Description

(6-Amino-7h-purin-7-yl)(2,3,5,6-tetramethylphenyl)methanone is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, biochemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-7h-purin-7-yl)(2,3,5,6-tetramethylphenyl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Purine Ring: Starting from simple precursors like formamide and cyanamide, the purine ring can be constructed through cyclization reactions.

    Functionalization: Introduction of the amino group at the 6th position can be achieved through nucleophilic substitution reactions.

    Attachment of the Methanone Group: The final step involves the attachment of the (2,3,5,6-tetramethylphenyl)methanone moiety through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions could convert the methanone group to a secondary alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (6-Amino-7h-purin-7-yl)(2,3,5,6-tetramethylphenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, this compound might be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

Medicine

Medically, purine derivatives are often explored for their antiviral, anticancer, and anti-inflammatory properties. This compound could be investigated for similar therapeutic applications.

Industry

In industry, such compounds might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (6-Amino-7h-purin-7-yl)(2,3,5,6-tetramethylphenyl)methanone would depend on its specific biological target. Generally, purine derivatives can interact with nucleic acids or proteins, affecting cellular processes such as DNA replication, transcription, or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Caffeine: A stimulant that is also a purine derivative.

    Allopurinol: A medication used to treat gout, which is a purine analog.

Uniqueness

What sets (6-Amino-7h-purin-7-yl)(2,3,5,6-tetramethylphenyl)methanone apart is its specific substitution pattern, which could confer unique biological or chemical properties not found in other purine derivatives.

Properties

CAS No.

36855-76-2

Molecular Formula

C16H17N5O

Molecular Weight

295.34 g/mol

IUPAC Name

(6-aminopurin-7-yl)-(2,3,5,6-tetramethylphenyl)methanone

InChI

InChI=1S/C16H17N5O/c1-8-5-9(2)11(4)12(10(8)3)16(22)21-7-20-15-13(21)14(17)18-6-19-15/h5-7H,1-4H3,(H2,17,18,19)

InChI Key

URSBXJCNRRKKLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)N2C=NC3=NC=NC(=C32)N)C)C

Origin of Product

United States

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